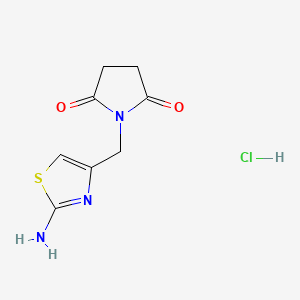
1-((2-氨基噻唑-4-基)甲基)吡咯烷-2,5-二酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a compound that features a combination of a pyrrolidine-2,5-dione ring and a 2-aminothiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
科学研究应用
1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
Target of Action
Compounds with a 2-aminothiazole scaffold, which is a part of the structure of this compound, have been associated with a wide range of therapeutic targets including antimicrobial, anticancer, anti-inflammatory, and anti-hiv .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with their targets and cause changes that lead to their biological activities .
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .
Result of Action
2-aminothiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves the following steps:
Formation of the 2-aminothiazole moiety: This can be achieved by reacting thiourea with α-haloketones under basic conditions.
Attachment of the pyrrolidine-2,5-dione ring: The 2-aminothiazole derivative is then reacted with a suitable pyrrolidine-2,5-dione precursor under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents onto the thiazole or pyrrolidine rings.
相似化合物的比较
Similar Compounds
2-Aminothiazole: A simpler analog that retains the thiazole moiety but lacks the pyrrolidine-2,5-dione ring.
Pyrrolidine-2,5-dione: Another analog that contains the pyrrolidine-2,5-dione ring but lacks the thiazole moiety.
Uniqueness
1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is unique due to the combination of the thiazole and pyrrolidine-2,5-dione moieties, which may confer distinct biological activities and chemical properties not observed in the simpler analogs.
属性
IUPAC Name |
1-[(2-amino-1,3-thiazol-4-yl)methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S.ClH/c9-8-10-5(4-14-8)3-11-6(12)1-2-7(11)13;/h4H,1-3H2,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJNEOWFANIMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
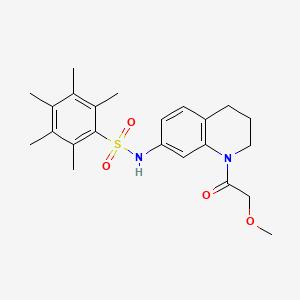
![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)
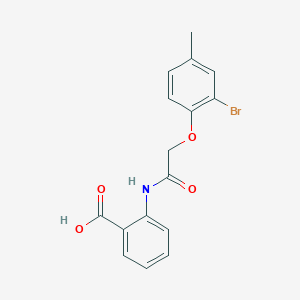
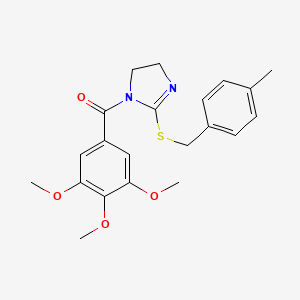

![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)
![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)
![2-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2486969.png)
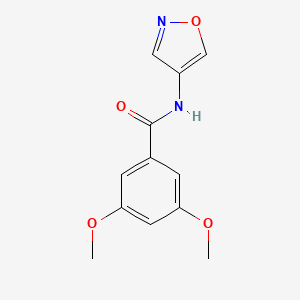
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
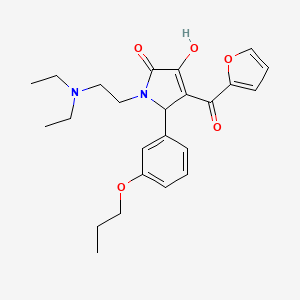
![1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane](/img/structure/B2486974.png)
![N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2486976.png)
